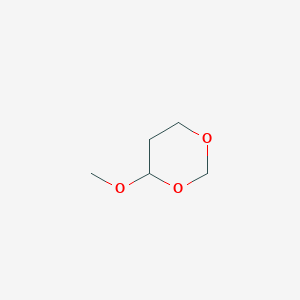

4-Methoxy-1,3-dioxane

CAS No.: 194787-08-1

Cat. No.: VC16856983

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 194787-08-1 |

|---|---|

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 4-methoxy-1,3-dioxane |

| Standard InChI | InChI=1S/C5H10O3/c1-6-5-2-3-7-4-8-5/h5H,2-4H2,1H3 |

| Standard InChI Key | VFILAZAJCMPZTP-UHFFFAOYSA-N |

| Canonical SMILES | COC1CCOCO1 |

Introduction

Chemical Identity and Structural Characteristics

4-Methoxy-1,3-dioxane (CAS#: 109620-95-3) is defined by the molecular formula C₄H₈O₃ and a molecular weight of 104.105 g/mol . The compound features a 1,3-dioxane ring—a six-membered oxygen-containing heterocycle—with a methoxy group (-OCH₃) attached to the fourth carbon (Table 1).

Table 1: Key physicochemical properties of 4-methoxy-1,3-dioxane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O₃ | |

| Molecular Weight | 104.105 g/mol | |

| Exact Mass | 104.04734 g/mol | |

| PSA (Polar Surface Area) | 27.69 Ų | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Synthesis and Reaction Pathways

Acetalization of Halogenated Diols

A patented synthesis route for related 1,3-dioxolane-4-methanol compounds involves the acetalization of 3-halogeno-1,2-propanediol with an acetalizing agent in the presence of an acid catalyst . While this method specifically targets five-membered dioxolane rings, analogous strategies may apply to six-membered dioxanes. For 4-methoxy-1,3-dioxane, the reaction could proceed via:

-

Acetalization: A diol (e.g., 3-chloro-1,2-propanediol) reacts with a carbonyl compound (e.g., formaldehyde) under acidic conditions to form a halogenated dioxane intermediate.

-

Nucleophilic Substitution: The halogen atom at the 4-position is displaced by a methoxy group via reaction with an alkali metal methoxide (e.g., NaOCH₃) .

Key Reaction Conditions:

-

Solvents: Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) optimize nucleophilic substitution rates .

-

Catalysts: Acid catalysts (e.g., HCl, H₂SO₄) facilitate acetalization, while alkali metal salts (e.g., NaBr, KI) enhance halogen displacement .

-

Temperature: Reactions typically proceed between 0°C and reflux temperatures to balance kinetics and thermal stability .

Post-Synthetic Modifications

The methoxy group at the 4-position can undergo further transformations:

-

Hydrolysis: Acidic or basic conditions cleave the methoxy group to yield 1,3-dioxane-4-methanol .

-

Hydrogenolysis: Catalytic hydrogenation (e.g., Pd/C) removes protective groups, enabling access to secondary alcohols .

Conformational Analysis and Stereoelectronic Effects

Ring Conformation and Substituent Orientation

The 1,3-dioxane ring adopts a chair conformation with minimal ring strain, as demonstrated in studies of 4-methyl-1,3-dioxane . The methoxy substituent at C4 preferentially occupies an equatorial position to avoid syn-axial interactions with the oxygen atoms at C1 and C3 (Figure 1) . This preference is driven by:

-

Steric Effects: Axial methoxy groups clash with axial hydrogens at C2 and C6.

-

Anomeric Effect: Electron donation from the oxygen lone pairs into the σ* orbital of the C4-O bond stabilizes the equatorial conformation .

Figure 1: Equatorial vs. axial conformations of 4-methoxy-1,3-dioxane

(Illustration of chair conformations highlighting steric and electronic interactions)

Dynamic Equilibria and Ring Flexibility

At elevated temperatures, 1,3-dioxanes undergo ring puckering, transitioning between chair, boat, and twist-boat conformations. For 4-methoxy-1,3-dioxane, the energy barrier for ring inversion is estimated to exceed 8 kcal/mol, comparable to 5,5-dimethyl-1,3-dioxane . This rigidity contrasts with smaller dioxolane rings, which exhibit greater flexibility.

Physical and Thermochemical Properties

While direct thermochemical data for 4-methoxy-1,3-dioxane are scarce, extrapolations from related compounds provide insights:

-

Heat of Formation: Estimated at -280 kJ/mol based on group-additivity models for oxygenated heterocycles .

-

Dipole Moment: The equatorial methoxy group generates a dipole moment of ~2.5 D, aligned with the C4-O bond vector .

-

Solubility: High polarity suggests miscibility with polar solvents (e.g., water, ethanol) and limited solubility in hydrocarbons.

Applications and Industrial Relevance

Pharmaceutical Intermediates

4-Methoxy-1,3-dioxane serves as a precursor to 1,3-dioxane-4-methanol, a key intermediate in antiviral and antifungal agents . Its rigid ring system enhances binding affinity to biological targets.

Polymer Chemistry

The compound’s ether linkages and stability under acidic conditions make it suitable for synthesizing polyacetals and cross-linked hydrogels .

Solvent Systems

As a polar aprotic solvent, 4-methoxy-1,3-dioxane could replace traditional solvents like tetrahydrofuran (THF) in Grignard reactions, though industrial adoption remains limited .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume